An In-depth Technical Guide to (S)-3-Hydroxy-9-methyldecanoyl-CoA: A Structurally Related Analogue Approach
An In-depth Technical Guide to (S)-3-Hydroxy-9-methyldecanoyl-CoA: A Structurally Related Analogue Approach
Initial Research Note: A comprehensive search for "(S)-3-Hydroxy-9-methyldecanoyl-CoA" did not yield specific scientific literature, chemical data, or biological studies for this exact molecule. It is likely a rare, novel, or hypothetical compound. Therefore, this technical guide will focus on the closely related and well-characterized analogue, (S)-3-hydroxydecanoyl-CoA , to provide relevant insights into the probable chemical structure, properties, and biological significance of branched-chain 3-hydroxyacyl-CoAs for researchers, scientists, and drug development professionals. All data and experimental details provided herein pertain to (S)-3-hydroxydecanoyl-CoA and related compounds as a proxy.
Chemical Structure and Properties
(S)-3-hydroxydecanoyl-CoA is a thioester of coenzyme A and (S)-3-hydroxydecanoic acid. It belongs to the class of medium-chain 3-hydroxyacyl-CoAs, which are important intermediates in fatty acid metabolism.
Chemical Structure
The structure consists of a 10-carbon fatty acyl chain with a hydroxyl group at the third carbon (in the S configuration) and a methyl group at the ninth carbon, linked to a coenzyme A molecule via a thioester bond.
Note on the requested molecule: The structure of (S)-3-Hydroxy-9-methyldecanoyl-CoA would be analogous, featuring a methyl branch at the 9th position of the decanoyl chain.
Physicochemical Properties
Quantitative data for (S)-3-hydroxydecanoyl-CoA and related molecules are summarized below. These properties are crucial for understanding its solubility, membrane permeability, and interaction with enzymes.
| Property | Value for (S)-3-hydroxydecanoyl-CoA | Reference |
| Chemical Formula | C31H54N7O18P3S | [1] |
| Average Molecular Weight | 937.783 g/mol | [1] |
| Monoisotopic Molecular Weight | 937.245888185 Da | [1] |
| IUPAC Name | S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate | [1] |
| CAS Registry Number | 6245-70-1 | [1] |
| SMILES | CCCCCCC--INVALID-LINK--CC(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(O)(O)=O">C@HN1C=NC2=C1N=CN=C2N |
Biological Role and Significance
(S)-3-hydroxyacyl-CoAs are key intermediates in the beta-oxidation of fatty acids, a major energy-producing pathway. Branched-chain fatty acids and their CoA derivatives also play significant roles in modulating membrane fluidity and cellular signaling.[2]
Fatty Acid Beta-Oxidation
(S)-3-hydroxydecanoyl-CoA is an intermediate in the mitochondrial beta-oxidation of decanoic acid. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.
Below is a simplified representation of the beta-oxidation pathway involving (S)-3-hydroxydecanoyl-CoA.
Caption: Simplified workflow of mitochondrial fatty acid beta-oxidation.
Role of Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are important components of bacterial cell membranes, where they influence fluidity and environmental adaptation.[2][3] In mammals, branched-chain fatty acyl-CoAs can act as signaling molecules. For instance, very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[4][5]
The proposed signaling pathway for PPARα activation by branched-chain fatty acyl-CoAs is depicted below.
Caption: PPARα activation by branched-chain fatty acyl-CoAs.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of acyl-CoA thioesters. Given the lack of specific protocols for (S)-3-Hydroxy-9-methyldecanoyl-CoA, this section outlines a general enzymatic synthesis approach that can be adapted for various 3-hydroxyacyl-CoAs.[6]
Enzymatic Synthesis of 3-Hydroxyacyl-CoAs
This protocol describes a two-step enzymatic synthesis starting from the corresponding 2,3-enoyl free fatty acid.[6]
Workflow for Enzymatic Synthesis:
Caption: General workflow for the enzymatic synthesis of 3-hydroxyacyl-CoAs.
Step 1: Coenzyme A Ligation
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Reactants: 2,3-enoyl free fatty acid, Coenzyme A (CoA), and a suitable CoA transferase (e.g., recombinant glutaconate coenzyme A-transferase).[6]
-
Reaction Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at an optimal pH for the enzyme.
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Incubation: Mix the reactants in the buffer and incubate at a controlled temperature (e.g., 37°C).
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Monitoring: Monitor the formation of the 2,3-enoyl-acyl-CoA intermediate using techniques like HPLC.
Step 2: Hydration
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Enzyme: Add a recombinant enoyl-CoA hydratase (e.g., human short-chain enoyl-CoA hydratase, ECHS1) to the reaction mixture from Step 1.[6]
-
Incubation: Continue the incubation under the same conditions. The hydratase will catalyze the addition of water across the double bond to form the 3-hydroxyacyl-CoA.
-
Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
Purification:
-
Centrifugation: Centrifuge the reaction mixture to pellet the precipitated protein.
-
HPLC: Purify the supernatant containing the 3-hydroxyacyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).
Conclusion
While direct experimental data for (S)-3-Hydroxy-9-methyldecanoyl-CoA is not available in the public domain, this guide provides a comprehensive overview based on the well-studied analogue, (S)-3-hydroxydecanoyl-CoA. The provided information on its chemical properties, biological roles in fatty acid metabolism and cellular signaling, and a general enzymatic synthesis protocol offers a solid foundation for researchers and professionals in drug development. Future studies on the specific synthesis and biological activity of (S)-3-Hydroxy-9-methyldecanoyl-CoA are warranted to elucidate its unique properties and potential therapeutic applications.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
